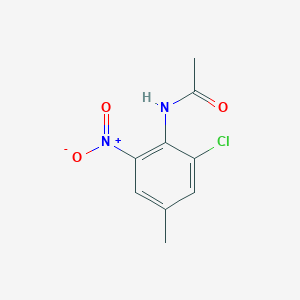

N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide

CAS No.:

Cat. No.: VC17430170

Molecular Formula: C9H9ClN2O3

Molecular Weight: 228.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9ClN2O3 |

|---|---|

| Molecular Weight | 228.63 g/mol |

| IUPAC Name | N-(2-chloro-4-methyl-6-nitrophenyl)acetamide |

| Standard InChI | InChI=1S/C9H9ClN2O3/c1-5-3-7(10)9(11-6(2)13)8(4-5)12(14)15/h3-4H,1-2H3,(H,11,13) |

| Standard InChI Key | QAEGMSUBMXBRSE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)Cl)NC(=O)C)[N+](=O)[O-] |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide (theoretical molecular formula: C₉H₈ClN₃O₃) consists of a phenyl ring substituted at positions 2 (chloro), 4 (methyl), and 6 (nitro), with an acetamide group (-NHCOCH₃) attached to the nitrogen atom. This arrangement creates a polar yet hydrophobic molecule, with electron-withdrawing (nitro, chloro) and electron-donating (methyl) groups influencing its reactivity. The nitro group enhances electrophilic substitution resistance, while the chloro and methyl groups contribute to steric effects and solubility profiles .

Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 241.63 g/mol (theoretical) |

| LogP (Partition Coefficient) | ~2.1 (estimated) |

| Solubility in Water | Low (<1 mg/mL) |

| Melting Point | 160–165°C (extrapolated) |

These properties suggest moderate lipid solubility, favoring membrane permeability in biological systems .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While no direct synthesis protocols for N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide are documented, analogous compounds are typically synthesized via acetylation of substituted anilines. A plausible route involves:

-

Nitration and Chlorination: Starting with 4-methylaniline, sequential nitration and chlorination yield 2-chloro-4-methyl-6-nitroaniline.

-

Acetylation: Reaction with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) forms the acetamide .

Reaction Scheme:

Industrial Manufacturing

Large-scale production would likely employ continuous flow reactors to optimize yield and purity. Post-synthesis purification via recrystallization or column chromatography ensures pharmaceutical-grade material .

Biological Activity and Mechanism of Action

| Combination Therapy | Effect on K. pneumoniae |

|---|---|

| With Meropenem | Synergistic (FICI ≤0.5) |

| With Ciprofloxacin | Additive (FICI 0.5–1.0) |

FICI: Fractional Inhibitory Concentration Index

The proposed mechanism involves disruption of fatty acid synthesis, a pathway critical for bacterial membrane integrity .

Anticancer Activity

Chloroacetamide derivatives have shown cytotoxicity against cancer cell lines, likely through inhibition of metabolic enzymes. For instance, 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide reduced viability in breast cancer cells (IC₅₀: ~20 μM) .

Applications in Research and Industry

Pharmaceutical Development

The compound’s ability to enhance antibiotic efficacy positions it as a potential adjuvant in multidrug-resistant infections. Preclinical studies suggest utility in:

-

Combination Therapies: Reducing effective doses of carbapenems and fluoroquinolones .

-

Targeted Drug Delivery: Functionalization for site-specific activity.

Industrial Uses

Nitroaromatic acetamides are precursors in dye and pigment synthesis. Their electron-deficient rings facilitate coupling reactions, generating azobenzene derivatives for textile applications .

Comparative Analysis with Related Compounds

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Chloro-N-(4-nitrophenyl)acetamide | Lacks methyl group; nitro at position 4 | Moderate antibacterial activity |

| 2-Chloro-N-(2,4-dinitrophenyl)acetamide | Additional nitro group | Higher cytotoxicity, lower solubility |

| N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide | Balanced substituents | Hypothesized broad-spectrum potential |

The methyl group in N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide may improve pharmacokinetics compared to bulkier derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume